(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid
Overview
Description
(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde.
Formation of Intermediate: The aldehyde group of 4-isopropylbenzaldehyde is converted to an amino group through reductive amination, using reagents like sodium cyanoborohydride.
Formation of the Amino Acid: The intermediate is then subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding amino acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve strong acids or bases, depending on the specific reaction.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein synthesis.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid exerts its effects involves its interaction with specific molecular targets. These targets include enzymes and receptors that play a role in various biochemical pathways. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing physiological processes.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: An essential amino acid with a similar structure but lacking the isopropyl group.
Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring instead of an isopropyl group.
Leucine: An amino acid with a branched-chain structure, similar in its hydrophobic nature.
Uniqueness
(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid is unique due to the presence of the isopropyl group on the phenyl ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-propan-2-ylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHRSNOITZHLJN-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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